molecular formula C14H26O2S2 B14587933 1,1'-[Disulfanediylbis(methylene)]di(cyclohexan-1-ol) CAS No. 61576-55-4

1,1'-[Disulfanediylbis(methylene)]di(cyclohexan-1-ol)

Cat. No.: B14587933
CAS No.: 61576-55-4
M. Wt: 290.5 g/mol
InChI Key: QOFRIILLCOUFIQ-UHFFFAOYSA-N
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Description

1,1’-[Disulfanediylbis(methylene)]di(cyclohexan-1-ol) is an organic compound characterized by the presence of two cyclohexanol groups connected via a disulfide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[Disulfanediylbis(methylene)]di(cyclohexan-1-ol) typically involves the reaction of cyclohexanol with a disulfide-containing reagent. One common method is the reaction of cyclohexanol with formaldehyde and hydrogen sulfide under acidic conditions to form the disulfide bridge . The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality 1,1’-[Disulfanediylbis(methylene)]di(cyclohexan-1-ol) .

Chemical Reactions Analysis

Types of Reactions: 1,1’-[Disulfanediylbis(methylene)]di(cyclohexan-1-ol) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,1’-[Disulfanediylbis(methylene)]di(cyclohexan-1-ol) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-[Disulfanediylbis(methylene)]di(cyclohexan-1-ol) involves its ability to undergo redox reactions due to the presence of the disulfide bridge. This allows it to interact with various molecular targets, including enzymes and proteins involved in redox signaling pathways. The compound can modulate the activity of these targets, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison: 1,1’-[Disulfanediylbis(methylene)]di(cyclohexan-1-ol) is unique due to the presence of cyclohexanol groups, which impart specific steric and electronic properties. This distinguishes it from other similar compounds that may have different substituents, leading to variations in reactivity and applications .

Properties

CAS No.

61576-55-4

Molecular Formula

C14H26O2S2

Molecular Weight

290.5 g/mol

IUPAC Name

1-[[(1-hydroxycyclohexyl)methyldisulfanyl]methyl]cyclohexan-1-ol

InChI

InChI=1S/C14H26O2S2/c15-13(7-3-1-4-8-13)11-17-18-12-14(16)9-5-2-6-10-14/h15-16H,1-12H2

InChI Key

QOFRIILLCOUFIQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CSSCC2(CCCCC2)O)O

Origin of Product

United States

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